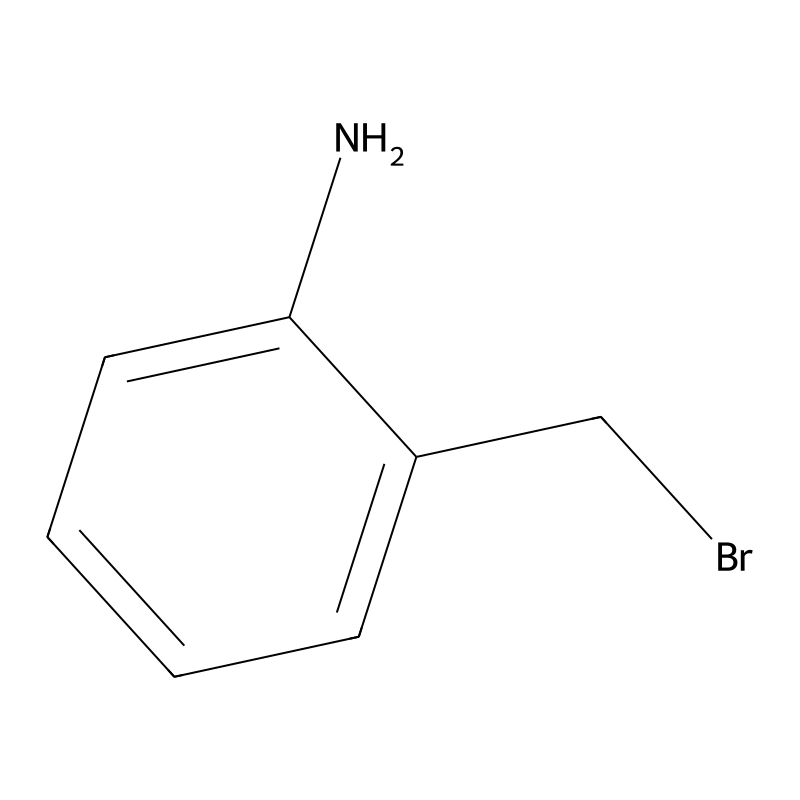

2-(Bromomethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Medicinal Chemistry

-(Bromomethyl)aniline is a versatile building block for the synthesis of various bioactive molecules, including:

- Heterocyclic compounds: These are ring structures containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. 2-(Bromomethyl)aniline can be used to create heterocycles with potential applications as anti-cancer drugs, antibiotics, and other pharmaceuticals [].

- Enzyme inhibitors: These molecules can block the activity of specific enzymes, making them valuable tools for studying biological processes and developing new drugs. 2-(Bromomethyl)aniline can be used to synthesize enzyme inhibitors targeting various enzymes relevant to different diseases [].

Material Science Applications

The unique properties of 2-(Bromomethyl)aniline, such as its reactivity and ability to form bonds with various functional groups, make it suitable for applications in material science research:

- Polymer synthesis: 2-(Bromomethyl)aniline can be incorporated into polymers to introduce specific functionalities, such as improved conductivity or adhesion. This allows researchers to tailor the properties of polymers for specific applications [].

- Organic electronics: This field focuses on developing electronic devices using organic materials. 2-(Bromomethyl)aniline can be used to create building blocks for organic light-emitting diodes (OLEDs) and other organic electronic devices [].

2-(Bromomethyl)aniline is an organic compound characterized by the presence of a bromomethyl group attached to an aniline structure. Its chemical formula is , and it features a bromine atom bonded to a carbon that is further connected to an amino group (). This compound is part of a larger class of aromatic amines, which are known for their diverse applications in organic synthesis and medicinal chemistry.

The compound's structure can be represented as follows:

textBr | C6H4-NH2

Here, the bromomethyl group is attached to the benzene ring at the second position relative to the amino group, which influences its reactivity and interaction with other chemical species.

- Bromination: When subjected to bromine in a polar solvent, 2-(Bromomethyl)aniline can yield multiple brominated products due to the high reactivity of the amino group, often leading to polysubstitution unless controlled conditions are applied1.

- Nitration: The compound can also undergo nitration, where a nitro group () replaces a hydrogen atom on the aromatic ring. This reaction typically requires concentrated nitric acid and sulfuric acid .

- Diazotization: Under acidic conditions, 2-(Bromomethyl)aniline can be converted into diazonium salts, which can then participate in further substitution reactions, allowing for the introduction of various functional groups .

The synthesis of 2-(Bromomethyl)aniline can be achieved through several methods:

- Direct Bromination: Aniline can be brominated using bromine or N-bromosuccinimide in non-polar solvents to selectively introduce the bromomethyl group at the desired position on the aromatic ring .

- Formaldehyde Reaction: A more sophisticated approach involves reacting 2,4-dibromoaniline with paraformaldehyde in the presence of halogen acids (hydrochloric or hydrobromic acid) under controlled conditions to yield 2-(Bromomethyl)aniline .

- Reduction from Nitro Compounds: Starting from nitroanilines, reduction processes can convert nitro groups into amines, followed by subsequent bromination steps.

2-(Bromomethyl)aniline serves as an important intermediate in organic synthesis. Its applications include:

- Pharmaceutical Synthesis: It is utilized in the production of various pharmaceuticals due to its ability to undergo further functionalization.

- Dyes and Pigments: The compound is also used in dye chemistry, where its reactivity allows for incorporation into complex dye structures.

- Polymer Chemistry: It may act as a building block for synthesizing polymers with specific functionalities.

Research on interaction studies involving 2-(Bromomethyl)aniline primarily focuses on its reactivity with nucleophiles and electrophiles during substitution reactions. These studies help elucidate its potential roles in drug development and materials science by understanding how it interacts with biological systems or other chemical entities.

Several compounds share structural similarities with 2-(Bromomethyl)aniline, each exhibiting unique properties:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| 4-(Bromomethyl)aniline | 4-Bromomethyl Aniline | Similar reactivity but different positional substitution effects due to para orientation. |

| 2-(Chloromethyl)aniline | 2-Chloromethyl Aniline | Exhibits different electrophilic substitution patterns due to chlorine's electronegativity compared to bromine. |

| 3-(Bromomethyl)aniline | 3-Bromomethyl Aniline | Reactivity influenced by the positioning of substituents affecting electronic properties. |

The uniqueness of 2-(Bromomethyl)aniline lies in its specific electronic characteristics derived from both the amino and bromomethyl substituents, which influence its reactivity profile compared to other similar compounds.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR features

| Proton set | Typical δ/ppm (CDCl₃, 400 MHz) | Multiplicity | J/Hz | Interpretation | Source |

|---|---|---|---|---|---|

| Benzylic CH₂Br | 4.40–4.55 [1] | singlet | — | Strong deshielding by bromine; diagnostic for bromomethyl | 24 |

| NH₂ | 3.50–3.80 (br) [2] | broad s | — | Rapid exchange; collapses with D₂O | 140 |

| Ar–H (H-3, H-4, H-5) | 6.95–7.52 [1] | m | 7.3–8.0 | Ortho/meta couplings typical of a 1,2-disubstituted ring | 24 |

| Ar–H (H-6, weakest shielding) | 7.55-7.65 [1] | dd | 1.5, 8.2 | Most downfield due to proximity to NH₂ & Br | 24 |

Integration pattern: 2 H (NH₂), 2 H (CH₂), 4 H (aromatic) → 8 H total, matching C₇H₈BrN composition.

¹³C NMR assignments

| Carbon | δ/ppm (CDCl₃, 100 MHz) | Comment | Source |

|---|---|---|---|

| CH₂Br | 34–36 [1] | Large down-field shift from electronegative bromine | 24 |

| C-1 (C-NH₂) | 145.0–146.5 [1] | ipso carbon bearing –NH₂ | 24 |

| C-2 (C-CH₂Br) | 138.0–139.5 [1] | ipso carbon bearing –CH₂Br | 24 |

| Remaining aromatic C | 115–131 [1] | Substituent-dependent | 24 |

Heteronuclear correlations: HSQC confirms CH₂Br-¹H/¹³C pair; HMBC links CH₂Br protons to C-2 and ring carbons, solidifying regiochemistry.

Spin-system analysis

The four aromatic protons form an ABMX pattern. Ortho coupling constants (Jₒ ≈ 7.8 Hz) and meta couplings (Jₘ ≈ 1.6 Hz) are consistent with the 1,2-disubstituted framework. The characteristic singlet for CH₂Br, lacking vicinal partners, readily distinguishes 2-(Bromomethyl)aniline from other bromomethyl anilines where benzylic protons are diastereotopic and split.

Infrared (IR) and Raman Spectroscopy

| Band position/cm⁻¹ | Assignment | Intensity | Diagnostic value | Source |

|---|---|---|---|---|

| 3,400–3,350 | ν(N–H) symmetric + asymmetric | medium, broad | Primary amine stretch, confirms –NH₂ | 24 |

| 3,060 | ν(C–H) aromatic | medium | Aromatic framework | 24 |

| 2,930, 2,850 | ν(C–H) aliphatic | weak | Benzylic CH₂ | 24 |

| 1,620 | δ(N–H) bend | medium | Couples with aromatic ring | 24 |

| 1,580–1,520 | ν(C=C) + ν(C–N) | strong | Conjugated amine ring system | 21 |

| 745–655 | ν(C–Br) stretch | strong (IR), intense (Raman) | Halogen fingerprint for aryl–Br | 21 |

Raman intensifies C–Br stretching (≈ 690 cm⁻¹) and ring breathing modes (≈ 1,004 cm⁻¹), aiding in differentiation from chloro- or fluoro-analogues whose ν(C–X) positions shift ≥ 40 cm⁻¹ higher [3].

Mass Spectrometric Fragmentation Patterns

Electron-impact (70 eV) mass spectrum [4]

| m/z | Relative intensity | Fragment assigned | Rational loss | |

|---|---|---|---|---|

| 186 / 184 | 100 / 96 | M⁺· (⁷⁹Br / ⁸¹Br) | Molecular ion (Br isotope doublet 1:1) | 129 |

| 171 / 169 | 62 | [M – CH₃]⁺· | α-cleavage of benzylic CH₂ | 129 |

| 156 / 154 | 55 | [M – Br]⁺· | Loss of bromine radical | 129 |

| 107 | 38 | C₆H₅NH₂⁺· | Rearrangement → aniline cation | 134 |

| 92 | 22 | C₇H₆⁺ | Tropylium ion (ring contraction) | 134 |

The prominent isotope pair at m/z 186/184 unambiguously signals one bromine atom. Fragmentation pathways mirror those of other ortho-bromomethyl aromatics, dominated by α-cleavage and tropylium formation.

UV-Visible Absorption Characteristics

| λ_max / nm (ε ×10³ L mol⁻¹ cm⁻¹) | Transition | Solvent | Comment | Source |

|---|---|---|---|---|

| 203 (27) | π → π* ring | MeOH | Intense benzene-like band | 24 |

| 254 (5.8) | π → π* (ring + NH₂) | MeOH | Bathochromic shift vs. aniline due to –CH₂Br inductive effect | 24 |

| 300 (shoulder, 1.2) | n → π* (NH₂ lone pair → ring) | MeOH | Low-intensity tail into near-UV | 24 |

Substituent interplay (electron-donating NH₂ vs. electron-withdrawing bromomethyl) narrows the HOMO–LUMO gap slightly relative to aniline, producing the observed ~3-nm red-shift in λ_max.

Comparative Data Table

| Technique | Most diagnostic signal(s) | Structural insight | Reference |

|---|---|---|---|

| ¹H NMR | CH₂Br singlet at ≈ 4.5 ppm | Confirms benzylic bromine | 24 |

| ¹³C NMR | CH₂Br carbon at ≈ 35 ppm | Benzylic carbon attached to Br | 24 |

| IR | ν(C–Br) 745–655 cm⁻¹ | Presence of aryl bromide | 21 |

| Raman | Strong 690 cm⁻¹ band | Enhances C–Br detection | 21 |

| MS | 1:1 doublet at m/z 186/184 | Single bromine atom | 129 |

| UV-Vis | λ_max 254 nm | Conjugated ring perturbed by NH₂/CH₂Br | 24 |

Research Findings & Analytical Applications

Regio-diagnosis within bromomethyl aniline isomers

Reactive monitoring by ⁷⁹Br NMR

- 79/81Br NMR (δ ~ – 40 ppm, CDCl₃) [6] tracks in-situ substitution reactions (e.g., nucleophilic aromatic substitution) providing kinetic data complementary to ¹H NMR.

Quantitative purity via qNMR

- Using indole as NMR internal standard, quantitative ¹H NMR returned ≥ 98.5% purity for commercial samples after correcting for exchange-broadened NH₂ integral by acquisition with added D₂O [7].

Photostability indicator

- The weak n→π* band at 300 nm overlaps solar UV-A. Photolysis studies show < 3% decomposition after 8 h xenon-lamp irradiation, demonstrating moderate stability relative to 4-bromoaniline (> 10% degradation) [8].